2-[2-(4-methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole
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Overview
Description
2-[2-(4-methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a thiazole ring and a methoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions in ethanol.
Coupling with Benzimidazole: The synthesized thiazole derivative is then coupled with a benzimidazole derivative through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole and thiazole rings, using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-[2-(4-methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Industry: It can be used as a precursor for the synthesis of more complex molecules with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-(4-methoxyphenyl)benzimidazole share structural similarities.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-phenylthiazole are structurally related.
Uniqueness
2-[2-(4-methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole is unique due to its combined benzimidazole and thiazole moieties, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-2-(4-methoxyphenyl)ethyl]-5-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c1-29-19-13-11-17(12-14-19)15-20(24-27-21-9-5-6-10-22(21)28-24)25-26-16-23(30-25)18-7-3-2-4-8-18/h2-14,16,20H,15H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQWPSFMAJWTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C4=NC=C(S4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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